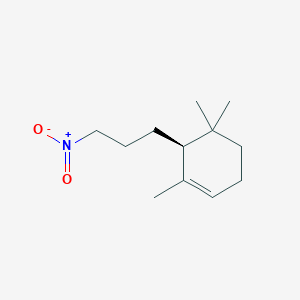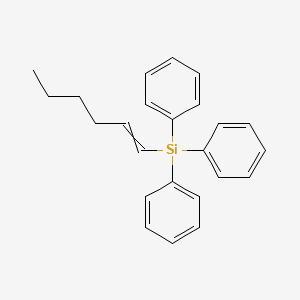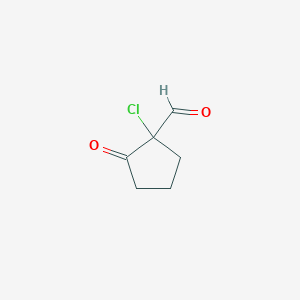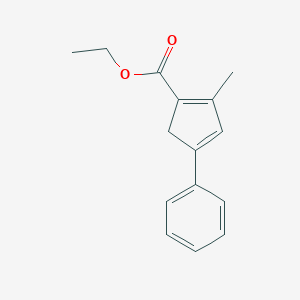
1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester is an organic compound with a complex structure that includes a cyclopentadiene ring, a carboxylic acid group, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester typically involves the following steps:
Formation of Cyclopentadiene Derivatives: Cyclopentadiene derivatives can be synthesized through Diels-Alder reactions, where cyclopentadiene reacts with dienophiles under controlled conditions.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclopentadiene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in different chemical reactions, influencing its reactivity and potential biological effects . The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1,3-cyclopentadiene-1-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Cyclopentadiene derivatives: Various derivatives with different substituents on the cyclopentadiene ring.
Eigenschaften
CAS-Nummer |
128590-29-4 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
ethyl 2-methyl-4-phenylcyclopenta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-3-17-15(16)14-10-13(9-11(14)2)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
InChI-Schlüssel |
PTMBKFCMLSDYNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
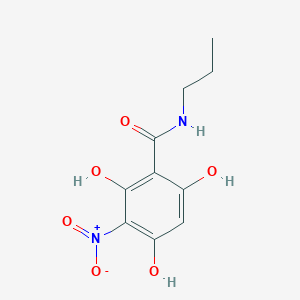
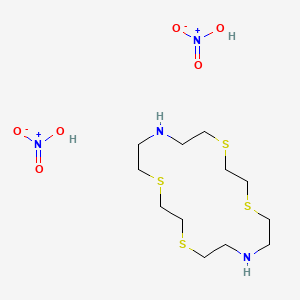
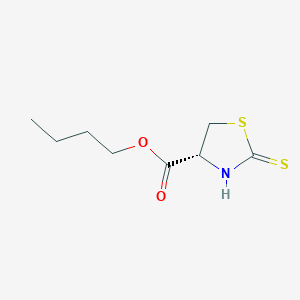

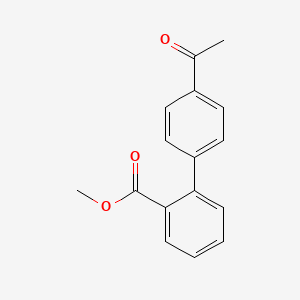
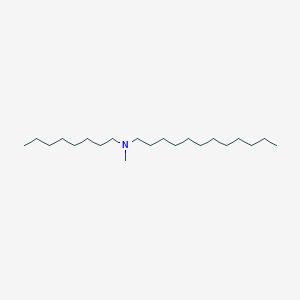
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
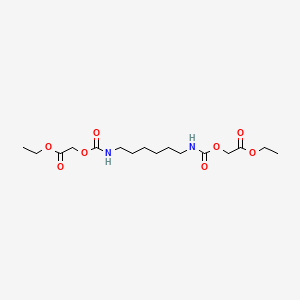
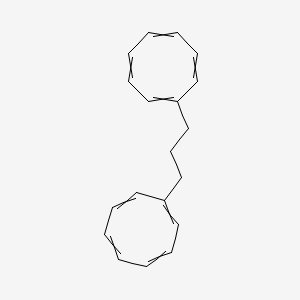
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
